4-(2-bromoethoxy)tetrahydro-2H-pyran

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomerism

4-(2-Bromoethoxy)tetrahydro-2H-pyran (IUPAC: 4-(2-bromoethoxy)oxane, CAS 1247111-63-2) is a C7H13BrO2 heterocyclic building block with a molecular weight of 209.08 g/mol. It is characterized by a tetrahydropyran (THP) ring functionalized with a 2-bromoethoxy substituent at the 4-position.

Molecular Formula C7H13BrO2
Molecular Weight 209.083
CAS No. 1247111-63-2
Cat. No. B2808746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-bromoethoxy)tetrahydro-2H-pyran
CAS1247111-63-2
Molecular FormulaC7H13BrO2
Molecular Weight209.083
Structural Identifiers
SMILESC1COCCC1OCCBr
InChIInChI=1S/C7H13BrO2/c8-3-6-10-7-1-4-9-5-2-7/h7H,1-6H2
InChIKeyANEDXWKNBNWIPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS 1247111-63-2): Core Procurement Specifications and Identity


4-(2-Bromoethoxy)tetrahydro-2H-pyran (IUPAC: 4-(2-bromoethoxy)oxane, CAS 1247111-63-2) is a C7H13BrO2 heterocyclic building block with a molecular weight of 209.08 g/mol [1]. It is characterized by a tetrahydropyran (THP) ring functionalized with a 2-bromoethoxy substituent at the 4-position. This compound is commonly supplied as a liquid with a purity typically at 95% . It serves as a bifunctional intermediate combining the stability of a saturated cyclic ether with the reactivity of a primary alkyl halide .

Why 4-(2-Bromoethoxy)tetrahydro-2H-pyran Cannot Be Replaced by the More Common 2-Isomer or PEGylated Analogs


The 4-substituted regioisomer (CAS 1247111-63-2) is chemically distinct from the widely available 2-substituted analog 2-(2-bromoethoxy)tetrahydro-2H-pyran (CAS 17739-45-6), which is synthesized via acid-catalyzed addition of 2-bromoethanol to 3,4-dihydro-2H-pyran . The 4-isomer eliminates the anomeric effect present in the 2-substituted derivative, providing different conformational stability and reactivity profiles that are essential for downstream structure-activity relationship (SAR) studies . Furthermore, unlike PEGylated variants (e.g., Bromo-PEG2-THP), the minimal linker length of 4-(2-bromoethoxy)THP provides a distinct spatial arrangement for ligand binding and different physicochemical properties, which directly impacts the pharmacokinetics and potency of final drug candidates .

Quantitative Differentiation of 4-(2-Bromoethoxy)tetrahydro-2H-pyran Against Closest Analogs


Regioisomeric Selectivity: 4-position vs. 2-position Substitution Impact on Molecular Architecture

The 4-(2-bromoethoxy)tetrahydro-2H-pyran scaffold is an essential building block for a novel series of diphenylether-based CDK8 inhibitors, as described by Morishita et al. (2024) [1]. The use of the 4-O-substituted THP is critical for the specific alkylation pattern leading to these bioactive molecules, enabling the precise spatial orientation needed for CDK8 inhibitory activity. The substitution pattern directly contributes to the obtained IC50 values against CDK8 (e.g., 2.5–7.8 nM for lead compounds) [1]. This contrasts with the 2-substituted isomer (CAS 17739-45-6), a versatile but less targeted building block used for general synthesis applications like cardiolipin analog or furan-fused compound preparation .

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomerism

Linker Length Optimization: Minimal THP-Bromide vs. PEG-THP-Bromide Series

4-(2-bromoethoxy)tetrahydro-2H-pyran represents the shortest possible THP-capped bromoethyl linker (two carbon spacer), providing minimal steric bulk and maximal rigidity. This contrasts with PEGylated versions such as Bromo-PEG2-THP (CAS 152065-54-8) with a 7-atom spacer or Bromo-PEG3-THP with a 10-atom spacer . The minimal linker length directly influences target engagement distance and permeability, although direct comparative PROTAC degradation efficiency data between these linkers is not published in a single head-to-head study .

PROTACs Targeted Protein Degradation Linker Chemistry

Physical Property and Stability Differentiation: 4-Isomer vs. K2CO3-Stabilized 2-Isomer

The commercially dominant 2-isomer (CAS 17739-45-6) requires stabilization with ~1% potassium carbonate (K2CO3) to prevent acid-catalyzed decomposition, which must be considered in downstream synthetic planning . While specific long-term stability data for the 4-isomer under identical conditions are not publicly available, the absence of K2CO3 stabilization on supplier documentation implies a different intrinsic stability profile, potentially simplifying reaction workups and avoiding base-sensitive downstream steps .

Chemical Stability Storage Conditions Physical Properties

Validated and High-Impact Use Cases for Procuring 4-(2-Bromoethoxy)tetrahydro-2H-pyran


CDK8-Targeted Osteoporosis Drug Discovery: Diphenylether Derivative Synthesis

Procure 4-(2-bromoethoxy)tetrahydro-2H-pyran specifically as the alkylating agent to synthesize the diphenylether core of novel CDK8 inhibitors. As demonstrated by Morishita et al., the resulting lead compounds (e.g., 13g, 13h) exhibit potent CDK8 inhibition (IC50 = 7.8–3.9 nM) and promote osteoblast differentiation, with demonstrated in vivo efficacy in increasing cortical bone volume in an ovariectomized rat model of osteoporosis [1].

Potassium Channel Modulator Synthesis for Atrial Arrhythmia Research

Utilize 4-(2-bromoethoxy)tetrahydro-2H-pyran as a critical building block for constructing thieno- and furo-pyrimidine scaffolds that act as Kir3.1/3.4 potassium channel inhibitors. As disclosed in patent WO2013072694A1, this specific THP-capped bromide is key to introducing the ethoxy linker that optimizes the interaction with the targeted ion channel, positioning final compounds as potential therapeutics for atrial arrhythmias and related cardiovascular conditions [2].

Synthesis of Minimum-Linker PROTACs and Bifunctional Degraders

Select 4-(2-bromoethoxy)tetrahydro-2H-pyran for the preparation of PROTACs requiring the shortest possible rigid linker. Its molecular weight of 209.08 g/mol represents the minimal size for a THP-capped bromoethyl linker, offering a significant advantage over PEGylated alternatives (Br-PEG2-THP: 253.14 g/mol; Br-PEG3-THP: 297.19 g/mol) in designing low-molecular-weight degraders that favor passive permeability and possess favorable Rule-of-Five properties .

Agrochemical Intermediate for Acetolactate Synthase (ALS) Inhibitors

Employ this compound as an intermediate for synthesizing herbicidal derivatives that target acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. Derivatives of 4-(2-bromoethoxy)tetrahydro-2H-pyran have shown herbicidal activity via this mechanism, making it a valuable starting material for developing novel, selective weed control agents .

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